molecular formula C15H13ClN2O2 B11947513 N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide

Cat. No.: B11947513
M. Wt: 288.73 g/mol
InChI Key: FATRRRUQHAGSLY-LICLKQGHSA-N
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Description

2-Phenoxyacetic (4-chlorobenzylidene)hydrazide is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.736 g/mol . This compound is known for its unique structure, which includes a phenoxyacetic acid moiety linked to a hydrazide group through a 4-chlorobenzylidene linkage. It is often used in research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyacetic (4-chlorobenzylidene)hydrazide typically involves the reaction of 2-phenoxyacetic acid hydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired hydrazide compound .

Industrial Production Methods

While specific industrial production methods for 2-phenoxyacetic (4-chlorobenzylidene)hydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyacetic (4-chlorobenzylidene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxyacetic (4-chlorobenzylidene)hydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-phenoxyacetic (4-chlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. It may also interact with cellular receptors, modulating signal transduction pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyacetic (4-chlorobenzylidene)hydrazide is unique due to its hydrazide linkage, which imparts distinct chemical and biological properties. Unlike 2,4-D and MCPA, which are primarily used as herbicides, 2-phenoxyacetic (4-chlorobenzylidene)hydrazide has broader applications in medicinal chemistry and biological research .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C15H13ClN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+

InChI Key

FATRRRUQHAGSLY-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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